molecular formula C24H19F3N2O2 B5266523 (4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one

(4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one

Cat. No.: B5266523
M. Wt: 424.4 g/mol
InChI Key: LIFVZYNSRJDMGV-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core substituted with phenyl, propyl, and furan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, propyl ketones, and furan derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Initial condensation of phenylhydrazine with a suitable ketone to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.

    Substitution Reactions: Introduction of the furan-2-yl and trifluoromethyl groups through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents, organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its potential therapeutic effects.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.

    Steviol Glycosides: Chemical compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one is unique due to its combination of a pyrazolone core with phenyl, propyl, and furan-2-yl groups This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

(4Z)-2-phenyl-5-propyl-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2/c1-2-7-21-20(23(30)29(28-21)18-10-4-3-5-11-18)15-19-12-13-22(31-19)16-8-6-9-17(14-16)24(25,26)27/h3-6,8-15H,2,7H2,1H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFVZYNSRJDMGV-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.